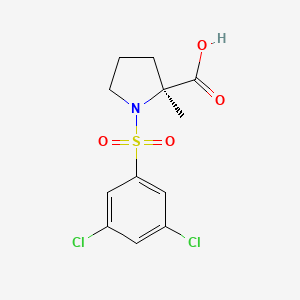
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline is an organic compound with the chemical formula C11H11Cl2NO4S It is a derivative of proline, a naturally occurring amino acid, and contains a sulfonyl group attached to a dichlorobenzene ring
准备方法
The synthesis of 1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with 2-methyl-L-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3,5-dichlorobenzenesulfonyl chloride and 2-methyl-L-proline.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 2-methyl-L-proline in the solvent, with continuous stirring. The reaction mixture is then heated to a specific temperature (usually around 50-60°C) and maintained for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
化学反应分析
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
作用机制
The mechanism of action of 1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dichlorobenzene ring may also interact with hydrophobic regions of target molecules, enhancing binding affinity. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline can be compared with other sulfonyl-containing proline derivatives, such as:
1-(4-Methylbenzenesulfonyl)-2-methyl-L-proline: Similar structure but with a methyl group instead of chlorine atoms on the benzene ring.
1-(4-Chlorobenzenesulfonyl)-2-methyl-L-proline: Contains a single chlorine atom on the benzene ring.
1-(3,5-Dichlorobenzenesulfonyl)-L-proline: Lacks the methyl group on the proline moiety.
The uniqueness of this compound lies in the presence of both the dichlorobenzene ring and the sulfonyl group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
225517-69-1 |
|---|---|
分子式 |
C12H13Cl2NO4S |
分子量 |
338.2 g/mol |
IUPAC 名称 |
(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO4S/c1-12(11(16)17)3-2-4-15(12)20(18,19)10-6-8(13)5-9(14)7-10/h5-7H,2-4H2,1H3,(H,16,17)/t12-/m0/s1 |
InChI 键 |
HANYIEKBMCWGFX-LBPRGKRZSA-N |
手性 SMILES |
C[C@]1(CCCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
规范 SMILES |
CC1(CCCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)
![1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14259749.png)
![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)

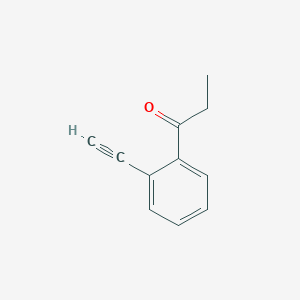

![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

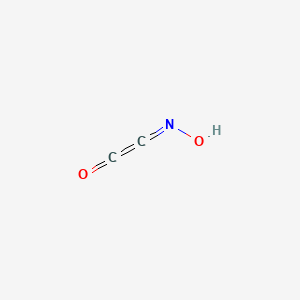
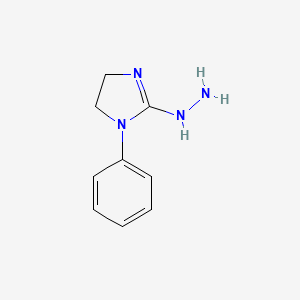
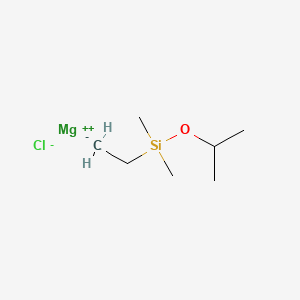
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
